N,N-Diethylhydroxylamine
Overview
Description
N,N-Diethylhydroxylamine is a chemical compound that has been explored in various synthetic pathways. It is a tertiary amine and a member of the hydroxylamine family, which are compounds characterized by the presence of an -NH2OH group. The compound has been identified as a product in the oxidation of the alpha-carbon of tertiary amines under hydrothermal conditions, specifically from the reaction of triethylamine and hydrogen peroxide .
Synthesis Analysis
The synthesis of N,N-diethylhydroxylamine can be achieved through the oxidation of the alpha-carbon of tertiary amines. A study demonstrated that at temperatures below 120°C, N,N-diethylhydroxylamine is the main product, following a cope rearrangement reaction mechanism. However, at higher temperatures, the reaction follows a radical chain mechanism leading to more complex products, including amides . Additionally, N,N-disubstituted hydroxylamines, which are structurally related to N,N-diethylhydroxylamine, can be prepared by the reaction of secondary amines with dibenzoyl peroxide followed by diisobutylaluminum hydride reduction .
Molecular Structure Analysis
The molecular structure of hydroxylamines, including those with N,N-substitution patterns, has been studied using electron diffraction. It was found that the N-O bond lengths increase with methyl substitution, which is relevant to understanding the structural properties of N,N-diethylhydroxylamine. The study also noted that the principal conformer present in these molecules had the anti conformation about the N-O bond .
Chemical Reactions Analysis
N,N-diethylhydroxylamine can participate in various chemical reactions due to its amine and hydroxyl functional groups. For instance, N-substituted O-benzylhydroxylamines can be synthesized from orthogonally protected substrates like N-(diethoxyphosphoryl)-O-benzylhydroxylamine through regioselective N-alkylation. This showcases the versatility of hydroxylamine derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-diethylhydroxylamine are influenced by its functional groups and molecular structure. The electron diffraction study provides insights into bond lengths and conformations, which are crucial for understanding the reactivity and interactions of the molecule . The oxidation study under hydrothermal conditions reveals that the temperature significantly affects the product distribution, indicating that the physical properties such as boiling point and stability may vary with temperature .
Scientific Research Applications
Synthesis of Compounds
N,N-Diethylhydroxylamine (DEHA) has been utilized in the synthesis of various compounds. A study demonstrated its application in the simple synthesis of an amide bond from the oxidation of the alpha-carbon of tertiary amines under hydrothermal conditions (Bai et al., 2014).
Reactivity with Excited States of Radicals
DEHA exhibits notable reactivity towards excited states of alkoxy and alkyl radicals. Research comparing DEHA and thiols found that DEHA is more efficient as a singlet and triplet quencher than thiols, indicating its potential in photochemical reactions (Encina et al., 1981).
Atmospheric Applications
DEHA has been proposed as an atmospheric additive to inhibit photochemical smog formation. This application has been explored through various chemical, simulated atmospheric, and medical studies, demonstrating its potential in environmental management (Heicklen, 1981).
Electron Spin Resonance Studies
Studies involving electron spin resonance have examined the free radicals formed from DEHA. These findings contribute to a deeper understanding of the chemical behavior and potential applications of DEHA in various fields (Weil & Windle, 1968).
Enhancement of Photosystem II Activity
DEHA has been shown to enhance photosystem II mediated dichlorophenolindophenol photoreduction and whole chain electron transport in plant membranes, suggesting its role in plant biochemistry and photosynthesis research (Sabat et al., 1991).
In Radiolytic Studies
DEHA's role in radiolysis, especially in aqueous solutions, has been studied, indicating its potential use in nuclear fuel reprocessing and understanding radiation effects on chemical compounds (Jinhua et al., 2013).
Reactivity with Hydroxyl Radicals
Research has also focused on DEHA's reactivity with hydroxyl radicals, both in the gas phase and in aqueous solutions. This reactivity is significant for understanding its behavior in atmospheric and environmental contexts (Gorse et al., 1977).
Organocatalyzed Reduction of Dioxygen
DEHA has shown effectiveness in the organocatalyzed reduction of dioxygen, particularly when used with hydroquinone and resorcinol derivatives. This synergy highlights its potential in chemical catalysis (Lebeuf et al., 2014).
Safety And Hazards
N,N-Diethylhydroxylamine is flammable and can form explosive mixtures with air . It is harmful if inhaled, in contact with skin, or if swallowed . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
N,N-diethylhydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-3-5(6)4-2/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCOIAYSJZGECG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33008-17-2 (oxalate), 65293-87-0 (sulfate[1:1]) | |
Record name | N,N-Diethylhydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2027543 | |
Record name | N,N-Diethylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; mp = 10 deg C; [HSDB] Colorless to light yellow liquid; [EPA ChAMP: Submission] | |
Record name | Ethanamine, N-ethyl-N-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Diethylhydroxylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15776 | |
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Boiling Point |
130 °C | |
Record name | DIETHYLHYDROXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
113 °F | |
Record name | DIETHYLHYDROXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8669 at 20 °C | |
Record name | DIETHYLHYDROXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.36 [mmHg], 3.36 mm Hg at 25 °C | |
Record name | N,N-Diethylhydroxylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15776 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIETHYLHYDROXYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The effects of diethylhydroxylamine (DEHA), a potent free-radical scavenger, on lipid peroxidation of rat liver microsomes were investigated in vitro. DEHA strongly inhibited ascorbate-dependent nonenzymatic microsomal lipid peroxidation. DEHA also completely inhibited nonenzymatic lipid peroxidation of heat-denatured microsomes, indicating that inhibition is protein-independent. DEHA only moderately inhibited NADPH-dependent enzymatic microsomal lipid peroxidation. DEHA has been shown to exhibit antitumorigenic properties. However, it had no significant effect on hepatic glutathione S-transferase, selenium-independent glutathione peroxidase, or selenium-dependent glutathione peroxidase activity in the DEHA-treated CD-1 (lCR) Br male mouse. This suggests that the mode of action of DEHA as an antitumorigenic agent may be different from that of butylated hydroxyanisole, whose antitumor function is attributed to induction of glutathione S-transferase activity. | |
Record name | DIETHYLHYDROXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
N,N-Diethylhydroxylamine | |
Color/Form |
Liquid | |
CAS RN |
3710-84-7 | |
Record name | Diethylhydroxylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3710-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N,N-Diethylhydroxylamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, N-ethyl-N-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Diethylhydroxylamine | |
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Record name | N,N-diethylhydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.960 | |
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Record name | DIETHYLHYDROXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | DIETHYLHYDROXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
10 °C | |
Record name | DIETHYLHYDROXYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6819 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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